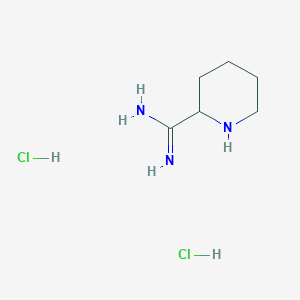

Piperidine-2-carboximidamide dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Piperidine-2-carboximidamide dihydrochloride is a chemical compound with the CAS Number: 1198283-39-4 . It has a molecular weight of 200.11 . The compound is typically stored at room temperature and is available in powder form .

Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Piperidine, a related compound, is a clear, colorless liquid that is miscible with water and many organic solvents .

Safety and Hazards

Mécanisme D'action

Target of Action

Piperidine-2-carboximidamide dihydrochloride primarily targets EGFR (Epidermal Growth Factor Receptor) , BRAF (B-Raf Proto-Oncogene) , and CDK2 (Cyclin-Dependent Kinase 2) . These proteins play crucial roles in cell proliferation and survival, making them important targets for cancer therapy .

Mode of Action

The compound interacts with its targets, inhibiting their activity. For instance, it has been shown to inhibit EGFR with IC50 values ranging from 96 to 127nM . It also exhibits potent inhibitory activity against BRAFV600E, a mutant form of BRAF associated with various cancers . Furthermore, it demonstrates potent anti-CDK2 action with an IC50 value of 12nM .

Biochemical Pathways

The inhibition of EGFR, BRAF, and CDK2 disrupts several biochemical pathways involved in cell proliferation and survival. This leads to the suppression of cancer cell growth . .

Pharmacokinetics

In silico adme/pharmacokinetic analysis was considered for a series of piperine-carboximidamide hybrids , which may provide insights into the pharmacokinetics of this compound.

Result of Action

The result of this compound’s action is the inhibition of cancer cell proliferation. It has been shown to have the highest antiproliferative activity among a series of piperine-carboximidamide hybrids . It also has a high capacity to inhibit the survival of the LOX-IMVI cell line .

Analyse Biochimique

Biochemical Properties

It is known that piperidine derivatives have been used in the synthesis of various pharmaceutical compounds

Cellular Effects

Piperidine derivatives have been shown to have antiproliferative activity against certain cancer cells

Molecular Mechanism

Piperidine derivatives have been shown to inhibit certain enzymes, which could suggest potential binding interactions with biomolecules

Propriétés

IUPAC Name |

piperidine-2-carboximidamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3.2ClH/c7-6(8)5-3-1-2-4-9-5;;/h5,9H,1-4H2,(H3,7,8);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMFQMPACKHNTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C(=N)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[2-(4-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide](/img/structure/B2948234.png)

![N-(4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2948237.png)

![Acetic acid, 2-[[5-(2-furanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2948241.png)

![3-Fluorosulfonyloxy-5-[(4-methyloxolan-2-yl)methylcarbamoyl]pyridine](/img/structure/B2948242.png)

![5-(4-methoxyphenyl)-2-phenyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2948245.png)

![ethyl 3-carbamoyl-2-(3-((4-fluorophenyl)thio)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2948248.png)

![(2-((difluoromethyl)thio)phenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2948252.png)

![Methyl (1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride](/img/structure/B2948253.png)

![N-[1-(3,4-dimethylphenyl)ethyl]-2-[(1-formylnaphthalen-2-yl)oxy]acetamide](/img/structure/B2948256.png)